molecular formula C6F12O B1581885 Perfluorohexanoyl fluoride CAS No. 355-38-4

Perfluorohexanoyl fluoride

Cat. No.: B1581885
CAS No.: 355-38-4
M. Wt: 316.04 g/mol
InChI Key: XATLHBQMSOZWBO-UHFFFAOYSA-N
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Description

Perfluorohexanoyl fluoride (CAS 355-38-4), also known as undecafluorohexanoyl fluoride, is a fully fluorinated acyl fluoride with the molecular formula C₆F₁₂O and a molecular weight of 316.044 g/mol . It is a colorless, moisture-sensitive liquid with a boiling point of 59°C, a density of 1.660 g/cm³, and low water solubility (4.7×10⁻⁴ g/L at 25°C) . Its high reactivity stems from the acyl fluoride (-COF) group, making it a precursor for synthesizing perfluorinated alcohols, esters, and polymers . Safety protocols emphasize its corrosive nature, requiring handling under inert conditions to avoid decomposition into toxic gases like hydrogen fluoride .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6F12O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATLHBQMSOZWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11COF, C6F12O
Record name Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-
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DSSTOX Substance ID

DTXSID0059877
Record name Perfluorohexanoyl fluoride
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Molecular Weight

316.04 g/mol
Source PubChem
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CAS No.

355-38-4
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl fluoride
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Record name Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-
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Record name Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-
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Record name Perfluorohexanoyl fluoride
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Record name Perfluorohexanoyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorohexanoyl fluoride can be synthesized through several methods. One common approach involves the fluorination of hexanoyl fluoride using fluorinating agents such as elemental fluorine or hydrogen fluoride. The reaction typically requires controlled conditions, including low temperatures and anhydrous environments, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is often produced through electrochemical fluorination. This method involves the electrolysis of a solution containing the precursor compound in the presence of hydrogen fluoride. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Perfluorohexanoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride, sodium borohydride for reduction, and water for hydrolysis. The reactions typically require controlled temperatures and anhydrous conditions to ensure high yields and prevent side reactions .

Major Products Formed

The major products formed from these reactions include perfluorohexanoic acid, perfluorohexanol, and various substituted derivatives depending on the nucleophiles used in substitution reactions .

Scientific Research Applications

Chemical Synthesis and Intermediates

Perfluorohexanoyl fluoride serves as a crucial intermediate in the synthesis of other fluorinated compounds used in pharmaceuticals and agrochemicals. The compound's stability allows it to participate in various chemical reactions, facilitating the creation of complex fluorinated molecules.

Synthesis of Perfluoroalkyl Ethers

Recent studies have demonstrated the utility of PFHXF in nucleophilic alkoxylation reactions. For instance, it can be used to generate perfluoroalkyl ethers through halo-perfluoroalkoxylation of gem-difluoroalkenes. This method enhances the stability of short-lived perfluoroalkoxide anions, allowing for efficient synthesis of valuable perfluoroalkyl ethers that are relevant in materials science and medicinal chemistry .

Reaction Type Substrates Products Yield
Halo-perfluoroalkoxylationgem-Difluoroalkenesα-Perfluorohexyl ethers82–96%

Industrial Applications

The unique properties of PFHXF make it suitable for various industrial applications.

Surface Coatings and Treatments

Due to its low surface energy and high thermal stability, PFHXF can be utilized in the formulation of surface coatings that require water and oil repellency. These coatings find applications in textiles, electronics, and automotive industries where durability and resistance to harsh environments are critical.

Pharmaceutical Applications

In pharmaceutical chemistry, PFHXF acts as an intermediate for synthesizing fluorinated drugs. The incorporation of fluorine into drug molecules can significantly enhance their biological activity and metabolic stability, making PFHXF a valuable building block in drug development.

Case Studies

Several case studies highlight the effectiveness of PFHXF in practical applications:

  • Case Study 1: Synthesis of Fluorinated Drug Conjugates
    A study demonstrated the successful use of PFHXF in synthesizing drug-conjugated perfluoroalkyl ethers. These compounds exhibited high yields (up to 91%) and regioselectivity, showcasing PFHXF's potential in developing biologically active molecules for therapeutic uses .
  • Case Study 2: Development of Advanced Materials
    Researchers have explored the use of PFHXF in creating advanced materials with tailored properties. The compound's ability to impart low surface tension has been leveraged to develop coatings that resist staining and degradation under extreme conditions .

Mechanism of Action

The mechanism of action of perfluorohexanoyl fluoride involves its interaction with various molecular targets. The compound’s high electronegativity and stability allow it to form strong bonds with other molecules, influencing their chemical behavior. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Perfluorinated Compounds

Functional Group Variations

Perfluorohexanesulfonyl Fluoride (PFHxSF, CAS 423-50-7)
  • Structure : Contains a sulfonyl fluoride (-SO₂F) group instead of an acyl fluoride.
  • Properties : Higher molecular weight (436.07 g/mol) and stability due to the sulfonyl group. Used in surfactants and polymer electrolytes .
  • Reactivity : Sulfonyl fluorides are less reactive than acyl fluorides but serve as key intermediates in "click chemistry" .
Perfluorohexanoic Acid (PFHxA, CAS 307-24-4)
  • Structure : Terminates in a carboxylic acid (-COOH) group.
  • Properties : Water-soluble and bioaccumulative. Linked to endocrine disruption in studies .
  • Applications: Historically used in firefighting foams, now phased out due to regulatory restrictions .
Perfluorohexanesulfonic Acid (PFHxS, CAS 355-46-4)
  • Structure : Sulfonic acid (-SO₃H) derivative.
  • Properties : Persistent environmental pollutant with long half-life in humans. Subject to global bans under the Stockholm Convention .

Physicochemical and Environmental Profiles

Compound Functional Group Boiling Point (°C) Water Solubility Environmental Impact
Perfluorohexanoyl fluoride Acyl fluoride (-COF) 59 4.7×10⁻⁴ g/L Moderate persistence; decomposes to HF
PFHxSF Sulfonyl fluoride 92–94 Insoluble Low bioaccumulation; used in niche applications
PFHxA Carboxylic acid 157–159 High Regulated due to toxicity
PFHxS Sulfonic acid N/A High Banned; high persistence

Biological Activity

Perfluorohexanoyl fluoride (PFHxA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for its unique chemical properties and environmental persistence. Understanding the biological activity of PFHxA is crucial due to its widespread use and potential health implications. This article reviews the biological effects, mechanisms of action, and relevant research findings related to PFHxA.

Chemical Structure:

  • Formula: C6F11O
  • CAS Number: 375-84-8

PFHxA is characterized by a fully fluorinated carbon chain, which imparts hydrophobic and lipophobic properties, making it resistant to degradation in the environment.

Mechanisms of Biological Activity

PFHxA exhibits biological activity primarily through its interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα). This interaction is significant as it influences lipid metabolism and has been implicated in various toxicological effects.

Key Mechanisms:

  • PPARα Agonism: PFHxA activates PPARα, leading to changes in gene expression related to lipid metabolism .
  • CAR/PXR Pathway Activation: PFHxA also activates the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which are involved in xenobiotic metabolism .
  • Neurodevelopmental Effects: Recent studies suggest that prenatal exposure to fluoride, including PFHxA, may be linked to neurobehavioral issues in children .

Toxicological Studies

Several studies have investigated the toxicological profile of PFHxA, focusing on its chronic exposure effects and potential carcinogenicity.

Chronic Toxicity Studies

  • Animal Studies:
    • In male and female Sprague-Dawley rats, no significant tumorigenic effects were observed at various dosage levels .
    • A systematic review indicated no evidence of tumor formation in treated animals, suggesting low carcinogenic potential under specific conditions .
  • Neurodevelopmental Studies:
    • A meta-analysis found a correlation between higher fluoride exposure during pregnancy and lower IQ scores in children, indicating potential neurodevelopmental risks associated with PFHxA exposure .

Case Studies

Case Study 1: Prenatal Exposure and Neurodevelopment

  • A study involving 229 mother-child pairs found that higher maternal fluoride levels were associated with increased odds of neurobehavioral problems in children at age 3. Urinary fluoride was used as a biomarker for exposure assessment .

Case Study 2: Environmental Impact

  • Research on PFAS degradation highlighted that environmental breakdown can lead to toxic levels of fluoride ions within cells, impacting cellular physiology and potentially leading to stress responses .

Data Summary

Study TypeFindingsReference
Chronic ToxicityNo significant tumorigenic effects in rats at various dosages
NeurodevelopmentCorrelation between prenatal fluoride exposure and lower IQ scores in children
Environmental ImpactHigh levels of intracellular fluoride from PFAS degradation can induce cellular stress

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorohexanoyl fluoride
Reactant of Route 2
Perfluorohexanoyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.